molecular formula C9H8Cl2N4O2 B11755873 Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate

Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate

Cat. No.: B11755873
M. Wt: 275.09 g/mol
InChI Key: YJEMVRREFGJDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system substituted with chloro and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate typically involves the reaction of 2-chloro-9H-purine-6-carboxylic acid with methyl chloroformate and 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Substituted purine derivatives with various functional groups.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound.

    Hydrolysis: The corresponding carboxylic acid derivative.

Scientific Research Applications

Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiviral and anticancer drugs.

    Plant Growth Regulation: The compound has been studied for its effects on plant growth and development, particularly in regulating the growth of certain crops.

    Biological Studies: It is used in various biological assays to study the effects of purine derivatives on cellular processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to nucleic acids and proteins, affecting their function and leading to various biological effects. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-9H-purine-6-carboxylic acid
  • Methyl 2-chloro-9H-purine-6-carboxylate
  • 2-Chloro-9-(2-chloroethyl)-9H-purine

Uniqueness

Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate is unique due to the presence of both chloro and carboxylate groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C9H8Cl2N4O2

Molecular Weight

275.09 g/mol

IUPAC Name

methyl 2-chloro-9-(2-chloroethyl)purine-6-carboxylate

InChI

InChI=1S/C9H8Cl2N4O2/c1-17-8(16)6-5-7(14-9(11)13-6)15(3-2-10)4-12-5/h4H,2-3H2,1H3

InChI Key

YJEMVRREFGJDIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=NC(=N1)Cl)N(C=N2)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.